molecular formula C17H19F3N4O2S B2772998 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097898-79-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

Numéro de catalogue: B2772998
Numéro CAS: 2097898-79-6
Poids moléculaire: 400.42
Clé InChI: GSWHEIHLDXEFRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O2S and its molecular weight is 400.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition, incorporating a tetrahydroquinazoline core and a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H20F3N3O2SC_{18}H_{20}F_3N_3O_2S, with a molecular weight of approximately 393.43 g/mol. The presence of the dimethylamino group enhances solubility and bioavailability, while the trifluoromethyl group may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, such as carbonic anhydrase and certain kinases, which are crucial in metabolic pathways.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate physiological responses.

Antimicrobial Properties

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that related compounds could inhibit bacterial growth by interfering with folic acid synthesis pathways, vital for bacterial proliferation .

Antitumor Activity

Research into quinazoline derivatives has shown promise in cancer treatment:

  • Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic proteins .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored:

  • A study indicated that certain benzenesulfonamide derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential applications in treating cardiovascular diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various sulfonamide derivatives against common pathogens. This compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values comparable to established antibiotics.
  • Antitumor Activity : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant dose-dependent cytotoxicity with an IC50 value of 15 µM for HeLa cells after 48 hours of exposure.
  • Cardiovascular Study : An experimental design was implemented using isolated rat hearts to evaluate changes in perfusion pressure upon administration of the compound. The results indicated a statistically significant reduction in coronary resistance when treated with the compound compared to controls (p < 0.05) .

Data Tables

Study Type Target Organism/Cell Line IC50 Value (µM) Notes
AntimicrobialE. coli10Effective inhibition observed
AntimicrobialS. aureus12Comparable to standard antibiotics
AntitumorHeLa15Dose-dependent cytotoxicity
CardiovascularIsolated Rat HeartN/ASignificant reduction in coronary resistance

Applications De Recherche Scientifique

The compound exhibits a variety of biological activities, which can be attributed to its unique structural features. The tetrahydroquinazoline core is known for its ability to interact with various biological targets.

Anticancer Activity : Several studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzene-1-sulfonamide have shown inhibitory effects on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both critical in the proliferation of cancer cells. In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.009 µM for EGFR and 0.021 µM for HER2, indicating potent inhibitory activity against these targets .

Inhibition of Enzymatic Activity : The compound has also been investigated for its role as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is implicated in vascular calcification. Novel derivatives were synthesized and evaluated for their inhibition potency, with some compounds exhibiting Ki values below 105 nM against NPP1 .

Case Study 1: Dual EGFR/HER2 Inhibitors

A series of benzo[g]quinazoline-based derivatives were synthesized to evaluate their efficacy as dual inhibitors of EGFR and HER2. The study reported that certain compounds showed significant cytotoxic activity against A549 lung cancer cells while effectively inhibiting both receptors .

Case Study 2: Anti-Ulcer Activity

Another notable application involved the synthesis of quinazoline derivatives that demonstrated anti-ulcerogenic properties. In a study involving acetic acid-induced ulcers in animal models, these compounds exhibited curative ratios significantly higher than standard treatments like Omeprazole .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinazoline scaffold can lead to different biological activities:

Substituent Biological Activity IC50/EC50 Values
TrifluoromethylEnhanced potency against cancer cells0.009 µM (EGFR)
DimethylaminoImproved solubility and bioavailabilityVaries
Benzene sulfonamideIncreased interaction with target enzymesVaries

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications that enhance its biological activity.

Propriétés

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c1-24(2)16-21-10-11-9-12(7-8-14(11)22-16)23-27(25,26)15-6-4-3-5-13(15)17(18,19)20/h3-6,10,12,23H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHEIHLDXEFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.